

CAS number and molecular weight of "4,6-Dichloro-2-methylquinazoline"

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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250

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4,6-Dichloro-2-methylquinazoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-Dichloro-2-methylquinazoline**, a heterocyclic organic compound belonging to the quinazoline family. While extensive research on this specific molecule is limited, this document compiles available data and extrapolates potential biological activities and experimental protocols based on the well-documented properties of structurally related quinazoline derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications, particularly in oncology.

Core Compound Information

Property	Value
CAS Number	338739-44-9
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂
Molecular Weight	213.07 g/mol
Chemical Structure	(Structure available in chemical databases)

Synthesis Protocol

A detailed method for the synthesis of **4,6-Dichloro-2-methylquinazoline** is available and serves as a crucial starting point for the synthesis of more complex derivatives. The synthesis is a two-step process that begins with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is then chlorinated to yield the final product.[\[1\]](#)

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

Reagent/Solvent	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Amount
2-Amino-5-chlorobenzoic acid	C ₇ H ₆ ClNO ₂	171.58	10	1.72 g
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	-	15 mL

Protocol:

- In a suitable reaction vessel, combine 2-amino-5-chlorobenzoic acid with acetic anhydride.
- Heat the mixture to reflux for several hours.
- Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and dried.

Step 2: Synthesis of **4,6-Dichloro-2-methylquinazoline**

Reagent/Solvent	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Amount
6-chloro-2-methylquinazolin-4(3H)-one	C ₉ H ₇ ClN ₂ O	194.62	5	0.97 g
Phosphorus oxychloride (POCl ₃)	POCl ₃	153.33	-	10 mL
N,N-dimethylaniline	C ₈ H ₁₁ N	121.18	catalytic	2-3 drops

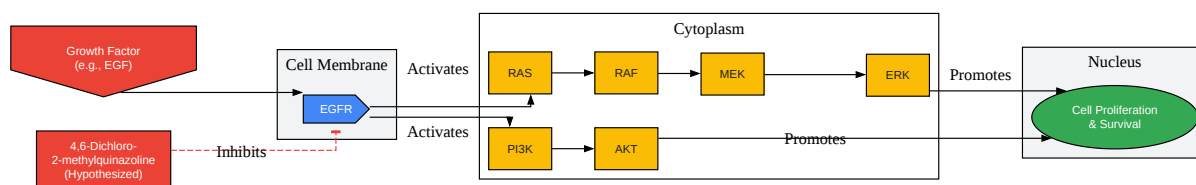
Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-2-methylquinazolin-4(3H)-one with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline in a fume hood.[1]
- Heat the mixture at 110-120 °C for 4-6 hours.[1]
- After the reaction is complete, allow the mixture to cool to room temperature.[1]
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]
- Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.[1]
- Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield **4,6-dichloro-2-methylquinazoline**. [1] The product can be further purified by recrystallization.[1]

Postulated Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **4,6-Dichloro-2-methylquinazoline** is not widely published, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Many quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. [2][3][4] The presence of chloro-substituents on the quinazoline ring is often associated with enhanced biological activity.

The primary hypothesized mechanism of action for quinazoline derivatives is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, thereby blocking downstream signaling pathways essential for cell growth and division.



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Caption: Postulated inhibition of the EGFR signaling pathway by **4,6-Dichloro-2-methylquinazoline**.

Experimental Protocols for Biological Evaluation

The following are representative protocols for experiments that would be crucial in determining the biological activity of **4,6-Dichloro-2-methylquinazoline**, based on common assays for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the test compound to inhibit cell proliferation.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7)
- Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
- **4,6-Dichloro-2-methylquinazoline**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)

Protocol:

- Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[\[2\]](#)
- Prepare serial dilutions of **4,6-Dichloro-2-methylquinazoline** in the cell culture medium.
- Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).[\[2\]](#)
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[\[2\]](#)

In Vitro Kinase Inhibition Assay

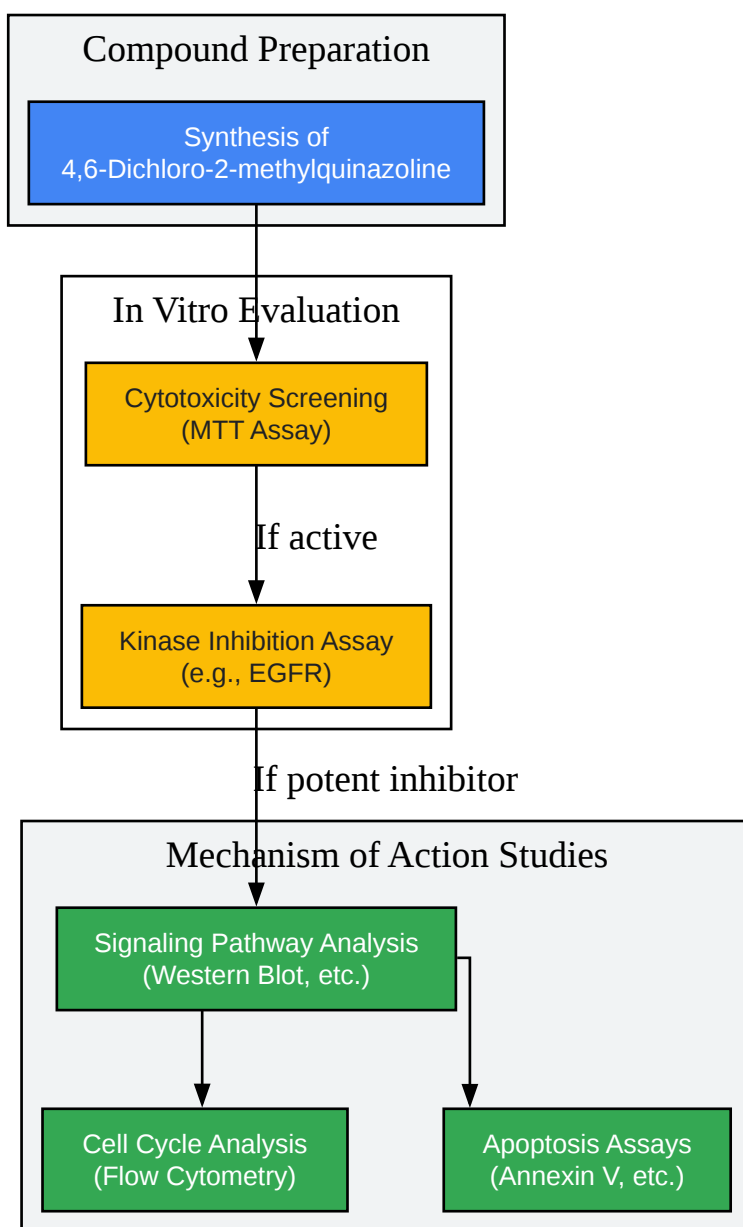
This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase (e.g., EGFR).

Materials:

- Recombinant human kinase (e.g., EGFR)
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- **4,6-Dichloro-2-methylquinazoline**

Protocol:

- Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.
- Add varying concentrations of **4,6-Dichloro-2-methylquinazoline** or a known inhibitor (positive control) to the reaction mixture.
- Initiate the kinase reaction by adding ATP.[\[4\]](#)
- Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
[\[4\]](#)
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
[\[4\]](#)
- Measure the luminescence or fluorescence signal using a microplate reader.[\[4\]](#)
- Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[\[4\]](#)



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